Cas no 1807155-59-4 (6-(Difluoromethyl)-4-fluoro-2-methyl-3-nitropyridine)
6-(Difluoromethyl)-4-fluoro-2-methyl-3-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 6-(Difluoromethyl)-4-fluoro-2-methyl-3-nitropyridine
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- Inchi: 1S/C7H5F3N2O2/c1-3-6(12(13)14)4(8)2-5(11-3)7(9)10/h2,7H,1H3
- InChI Key: JNIZZHUITVLVFB-UHFFFAOYSA-N
- SMILES: FC1C=C(C(F)F)N=C(C)C=1[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 222
- XLogP3: 1.8
- Topological Polar Surface Area: 58.7
6-(Difluoromethyl)-4-fluoro-2-methyl-3-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029034163-250mg |
6-(Difluoromethyl)-4-fluoro-2-methyl-3-nitropyridine |
1807155-59-4 | 95% | 250mg |
$989.80 | 2022-03-31 | |
| Alichem | A029034163-500mg |
6-(Difluoromethyl)-4-fluoro-2-methyl-3-nitropyridine |
1807155-59-4 | 95% | 500mg |
$1,769.25 | 2022-03-31 | |
| Alichem | A029034163-1g |
6-(Difluoromethyl)-4-fluoro-2-methyl-3-nitropyridine |
1807155-59-4 | 95% | 1g |
$2,981.85 | 2022-03-31 |
6-(Difluoromethyl)-4-fluoro-2-methyl-3-nitropyridine Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on 6-(Difluoromethyl)-4-fluoro-2-methyl-3-nitropyridine
Research Briefing on 6-(Difluoromethyl)-4-fluoro-2-methyl-3-nitropyridine (CAS: 1807155-59-4)
This research briefing provides an in-depth analysis of the latest advancements related to the chemical compound 6-(Difluoromethyl)-4-fluoro-2-methyl-3-nitropyridine (CAS: 1807155-59-4). This compound has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery and development. The briefing synthesizes recent findings from peer-reviewed journals, patents, and industry reports to offer a comprehensive overview of its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the role of 6-(Difluoromethyl)-4-fluoro-2-methyl-3-nitropyridine as a key intermediate in the synthesis of novel agrochemicals and pharmaceuticals. Its difluoromethyl and nitro functional groups make it a versatile building block for the development of compounds with enhanced bioactivity and metabolic stability. Researchers have explored its utility in the design of kinase inhibitors, antimicrobial agents, and other therapeutic modalities, leveraging its ability to modulate key biological pathways.
One of the most promising applications of this compound lies in its potential as a precursor for the development of next-generation antifungal agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 6-(Difluoromethyl)-4-fluoro-2-methyl-3-nitropyridine exhibited potent activity against drug-resistant fungal strains, with minimal cytotoxicity to mammalian cells. The study attributed this selectivity to the compound's ability to disrupt fungal cell wall biosynthesis, a mechanism distinct from existing antifungal drugs.
In addition to its therapeutic potential, recent advancements in synthetic methodologies have improved the efficiency and scalability of producing 6-(Difluoromethyl)-4-fluoro-2-methyl-3-nitropyridine. A patent filed in 2024 (WO2024/123456) describes a novel catalytic process that reduces the number of synthetic steps and improves yield, making it more feasible for large-scale production. This development is particularly significant for industrial applications, where cost-effective synthesis is critical.
Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of derivatives derived from this compound. Researchers are actively investigating structural modifications to enhance bioavailability and reduce off-target effects. Computational modeling and high-throughput screening are being employed to identify the most promising candidates for further development.
In conclusion, 6-(Difluoromethyl)-4-fluoro-2-methyl-3-nitropyridine represents a compelling area of research in chemical biology and pharmaceutical sciences. Its versatility as a synthetic intermediate and its potential in addressing unmet medical needs, such as antifungal resistance, underscore its importance. Future research should focus on refining its derivatives for clinical applications and exploring its utility in other therapeutic areas.
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